2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
Description
2-(Furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is a polycyclic heteroaromatic compound featuring a pyridoindole core fused with a tetrahydroquinoline-like structure.
Properties
IUPAC Name |
furan-2-yl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(15-6-3-9-20-15)18-8-7-14-12(10-18)11-4-1-2-5-13(11)17-14/h1-6,9,17H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPVGJGLQSLUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions to form the indole ring . The furan ring can be introduced through a subsequent cyclization reaction involving a suitable furan precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Furanones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of pyridoindole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The furan-2-carbonyl moiety enhances the compound's interaction with biological targets, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Neuroprotective Effects
Recent findings have pointed towards the neuroprotective effects of pyridoindole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Organic Synthesis
Building Block in Organic Chemistry
2-(Furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cyclization and functionalization processes. This property is particularly useful in synthesizing more complex molecules needed in pharmaceuticals and agrochemicals .
Synthesis of Novel Derivatives
The compound can be modified to create novel derivatives with enhanced biological activities or improved physicochemical properties. For example, researchers have synthesized various derivatives by modifying the furan ring or introducing different substituents on the pyridoindole framework .
Material Science
Polymer Development
In material science, 2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is explored for its potential use in developing new polymers. Its ability to undergo polymerization reactions can lead to materials with specific mechanical and thermal properties suitable for various industrial applications .
Coating Applications
The compound's chemical stability and resistance to environmental degradation make it a candidate for use in protective coatings. Such coatings could be applied in automotive or aerospace industries to enhance durability and performance .
Table 1: Summary of Research Findings on Applications
Mechanism of Action
The mechanism of action of 2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]ind
Biological Activity
2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of 2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole typically involves multi-step organic reactions. The starting materials often include furan derivatives and pyridoindole frameworks. The chemical structure can be represented as follows:
This compound features a furan-2-carbonyl group attached to the pyridoindole core, which is crucial for its biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to 2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole. For instance, derivatives have shown effectiveness against various viruses by inhibiting viral replication mechanisms. In particular:
- Mechanism of Action : The compound acts as an inhibitor of key viral enzymes necessary for replication.
- Case Study : A derivative was evaluated for its inhibitory effect on the SARS-CoV-2 main protease (Mpro), yielding an IC50 value of approximately 10.76 μM .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also been tested for antimicrobial effects against a variety of pathogens.
- Mechanism of Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Case Study : Testing against Gram-positive and Gram-negative bacteria revealed notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 5 to 20 μg/mL.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | IC50/MIC Values |
|---|---|---|
| Antiviral | Inhibition of viral enzyme (Mpro) | 10.76 μM |
| Antitumor | Induction of apoptosis | Low micromolar range |
| Antimicrobial | Disruption of cell wall synthesis | 5 - 20 μg/mL |
Discussion
The biological activities associated with 2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole suggest that it could serve as a lead compound for drug development in antiviral and anticancer therapies. Its ability to inhibit critical biological processes in pathogens highlights its potential as a therapeutic agent.
Comparison with Similar Compounds
5-Ethyl-2-[(4-methylnaphthalen-1-yl)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole (Compound 35)
5-Benzyl-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
- Substituent : Benzyl group at the 5-position.
- Properties : Reported as a metabolite, though pharmacological data are absent. The benzyl group may enhance lipophilicity, affecting bioavailability .
- Comparison : Unlike the acylated furan in the target compound, the benzyl group lacks electron-withdrawing effects, which could reduce hydrogen-bonding interactions.
8-Fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole Hydrochloride
- Substituent : Fluorine at the 8-position.
- Available as a hydrochloride salt, enhancing solubility .
- Relevance : Fluorine substitution is a common strategy in drug design to modulate pharmacokinetics, suggesting the target compound could benefit from similar modifications.
Substituent-Dependent Activity in Pyridoindoles
Evidence from antitumor SAR studies highlights critical trends:
- 1-Amino Substitutions: 1-[(Dimethylamino)propyl] groups in gamma-carbolines (e.g., compounds 1a, 1b) enhance activity, while 4-unsubstituted-8-hydroxy derivatives are inactive .
- Hydroxyl Group Positioning : In benzo[e]pyridoindoles, a 9-hydroxy group retains activity, but shifting it to the 10-position abolishes efficacy .
- Impact of Acyl Groups : The furan-2-carbonyl group in the target compound may confer moderate electron-withdrawing effects and planar geometry, contrasting with the steric hindrance of naphthoyl or benzyl groups.
Physicochemical and Spectroscopic Comparisons
Q & A
Q. What in vitro assays are suitable for evaluating kinase inhibition by this compound?
- Methodological Answer :
- Kinase-Glo® Luminescent Assay : Measures ATP depletion in enzymatic reactions.
- Cellular phosphorylation assays (Western blot): Confirm target modulation (e.g., ERK, AKT pathways).
- Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
